Calculated LogP Differentiation Between 3,4-Dimethoxy and 2,4-Dimethoxy Regioisomers of N-Cyclopentyl-N'-Phenyloxamide
The 3,4-dimethoxyphenyl substitution pattern on N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide yields a calculated logP of 3.2887, marginally higher than the 2,5-dimethoxy regioisomer (logP 2.4799) and measurably distinct from the 2,4-dimethoxy variant . This difference in lipophilicity directly affects membrane permeability predictions and compound handling in biological assay systems. The 3,4-substitution pattern also distributes hydrogen-bond acceptor sites differently across the aromatic ring, modifying the polar surface area and potentially altering target recognition .
| Evidence Dimension | Calculated partition coefficient (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 3.2887, PSA = 43.37 Ų, H-bond acceptors = 3, RO5 violations = 0 |
| Comparator Or Baseline | N-cyclopentyl-N'-(2,5-dimethoxyphenyl)oxamide: logP = 2.4799, PSA = 36.28 Ų, H-bond acceptors = 4, RO5 violations = 0 |
| Quantified Difference | ΔlogP = +0.8088 (target more lipophilic); ΔPSA = +7.09 Ų (target more polar surface area) |
| Conditions | Computed values from mcule database using standardized algorithm; no experimental logP measurement available for either compound. |
Why This Matters
The quantitatively higher logP of the 3,4-isomer indicates greater membrane partitioning potential, which may be the decisive factor in selecting this compound over the 2,5- or 2,4-regioisomer for cellular permeability-dependent assays.
